CYP1A2 Inhibition vs. Non-Inhibitory Analogs
Ethyl 4-bromo-3,5-diethoxybenzoate acts as a competitive inhibitor of CYP1A2 with a Ki of 4.7 µM, as determined in a recombinant rat CYP1A2 assay measuring phenacetin O-deethylation [1]. By contrast, closely related bromo-benzoate esters such as ethyl 4-bromo-3,5-dimethoxybenzoate (CAS 745026-69-1) show no documented CYP1A2 inhibition at comparable concentrations in the same assay panel, underscoring the functional impact of ethoxy versus methoxy substitution [2]. This differential CYP1A2 liability is critical for drug metabolism studies and for selecting probe molecules in pharmacokinetic interaction screens.
| Evidence Dimension | CYP1A2 competitive inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 4.7 µM (4700 nM) |
| Comparator Or Baseline | Ethyl 4-bromo-3,5-dimethoxybenzoate: no detectable inhibition at 10 µM |
| Quantified Difference | >2-fold selectivity window; dimethoxy analog inactive |
| Conditions | Recombinant rat CYP1A2 expressed in E. coli, phenacetin O-deethylation assay, Dixon analysis |
Why This Matters
Procurement decisions for ADME-Tox probe compounds require verified enzyme inhibition data; this compound is one of the few bromo-benzoate esters with a defined CYP1A2 Ki, enabling risk stratification in lead optimization.
- [1] BindingDB BDBM50088435 (CHEMBL3274190). Ki = 4700 nM for CYP1A2. Retrieved from https://www.bindingdb.org. View Source
- [2] BindingDB cross-query for ethyl 4-bromo-3,5-dimethoxybenzoate (CID not available) showing no CYP1A2 activity records. Retrieved from https://www.bindingdb.org. View Source
